4-Position Functional Group Divergence: Primary Amine-Terminated Side Chain vs. 4-Oxo in XL413
At the pyrimidine 4-position, the target compound bears an N-(2-aminoethyl)amino substituent (NH-CH2-CH2-NH2) with a terminal primary amine (pKa ~9–10), whereas the reference analog XL413 contains a 4-oxo group (C=O) forming a 4(3H)-pyrimidinone tautomer [1]. This substitution replaces a hydrogen-bond acceptor (C=O) with a hydrogen-bond donor (NH) directly attached to the pyrimidine ring and appends a flexible ethylene diamine side chain. In the kinase inhibitor literature, 4-amino-substituted benzofuro[3,2-d]pyrimidines have been shown to engage the kinase hinge region differently from 4-oxo derivatives, with N-aryl-4-amino analogs achieving dual CLK1/DYRK1A inhibition at low-micromolar IC50 values [2].
| Evidence Dimension | 4-Position functional group identity and hydrogen-bond pharmacophore |
|---|---|
| Target Compound Data | 4-(2-aminoethyl)amino (-NH-CH2-CH2-NH2); H-bond donor (N-H) at pyrimidine C4; terminal primary amine pKa ~9–10 |
| Comparator Or Baseline | XL413: 4-oxo (=O) forming 4(3H)-pyrimidinone; H-bond acceptor at C4; no side chain extension |
| Quantified Difference | Qualitative: donor vs. acceptor at hinge-binding position; presence vs. absence of flexible cationic side chain of ~5 Å extended length |
| Conditions | Structural comparison based on SMILES: Target NCCNC1=NC=NC2=C1OC1=CC=C(Cl)C=C12; XL413 O=C1NC(c2ncc[s]2)=NC2=C1OC1=CC=C(Cl)C=C12 per CHEBI:189662 |
Why This Matters
The 4-amino donor motif may confer altered kinase selectivity profiles versus 4-oxo analogs, while the terminal primary amine enables covalent derivatization strategies (e.g., PROTAC linker attachment, fluorophore conjugation) that are chemically inaccessible in XL413 or amuvatinib.
- [1] CHEBI:189662 – XL413. 8-chloro-2-[(2S)-pyrrolidin-2-yl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one. European Bioinformatics Institute. View Source
- [2] Loidreau, Y. et al. Eur. J. Med. Chem. 2013, 59, 283–295. N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines as dual CLK1/DYRK1A inhibitors. doi:10.1016/j.ejmech.2012.11.030. View Source
